![molecular formula C19H19N7O2 B2913447 N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide CAS No. 2034559-33-4](/img/structure/B2913447.png)
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is a chemical compound that has garnered attention due to its versatile applications in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide typically involves multiple steps:
Formation of the Pyrrolo[2,3-c]pyridin-7-one Core: : This is achieved by cyclization reactions involving suitable starting materials under controlled conditions.
Introduction of the Ethyl Group: : The ethyl group is attached to the pyrrolo[2,3-c]pyridin-7-one core via alkylation reactions.
Attachment of the Benzamide Moiety: : This step involves coupling reactions with benzamide under appropriate catalysts and conditions.
Tetrazole Ring Formation: : The tetrazole ring is formed through cycloaddition reactions using suitable precursors.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Continuous flow reactors and automated synthesis processes might be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: : N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is prone to substitution reactions, where one functional group is replaced by another.
Cycloaddition: : The compound can participate in cycloaddition reactions, forming new ring structures.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide, etc.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride, etc.
Substituents: : Halides, alkyl groups, etc.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might produce various hydroxylated or carbonylated derivatives, while substitution could yield diverse substituted analogs.
Applications De Recherche Scientifique
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide is employed in a wide range of scientific research applications:
Chemistry: : Used as a precursor in the synthesis of more complex molecules and as a catalyst in various reactions.
Biology: : Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects and mechanisms of action.
Industry: : Utilized in the development of novel materials and as a component in specialized chemical formulations.
Mécanisme D'action
The mechanism by which N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-tetrazol-1-yl)benzamide exhibits unique properties due to its specific functional groups and molecular configuration. Some similar compounds include:
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-methylbenzamide: : Differs by the presence of a methyl group on the benzamide ring.
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-imidazol-1-yl)benzamide: : Contains an imidazole ring instead of a tetrazole ring.
The unique structural aspects of this compound contribute to its distinct reactivity and applications in various scientific disciplines.
Propriétés
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-2-24-9-6-14-7-10-25(19(28)17(14)24)11-8-20-18(27)15-4-3-5-16(12-15)26-13-21-22-23-26/h3-7,9-10,12-13H,2,8,11H2,1H3,(H,20,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPALJDOYBQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea](/img/structure/B2913365.png)
![N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2913367.png)
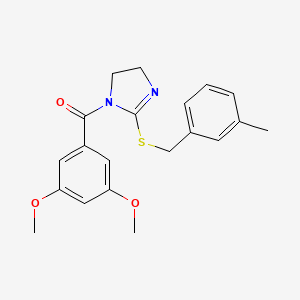
![tert-butyl 2-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)piperidine-1-carboxylate](/img/structure/B2913369.png)
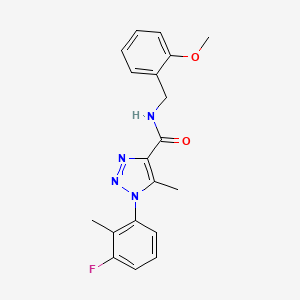
![4-[(4-isopropylbenzyl)oxy]-N-(3-pyridinylmethyl)benzenecarboxamide](/img/structure/B2913372.png)
![12-(5-Methyl-1,2-oxazole-3-carbonyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene](/img/structure/B2913375.png)

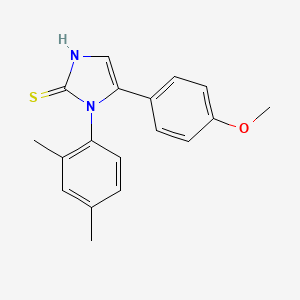
![4-oxo-6-[(pyrimidin-2-ylsulfanyl)methyl]-4H-pyran-3-yl 3,4-difluorobenzoate](/img/structure/B2913381.png)
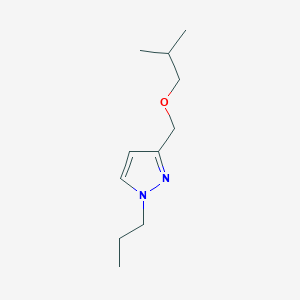
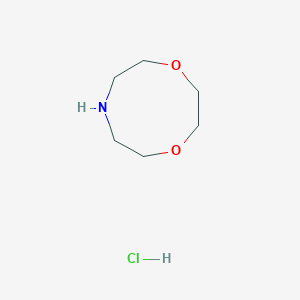
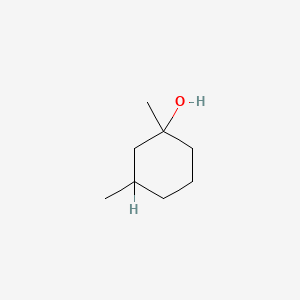
![(3Z)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2913387.png)
